BenchChemオンラインストアへようこそ!

4-{[1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide

JAK3 inhibition Kinase selectivity Immuno-oncology

4-{[1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide (CAS 2548986-32-7) is a synthetic azetidinyl pyrimidine derivative belonging to the broader class of kinase-modulating heterocycles. Its core scaffold—an azetidine linker bridging a cyclobutylpyrimidine and a pyridine-2-carboxamide—is characteristic of compounds designed to interrogate Janus kinase (JAK) and NAMPT pathways.

Molecular Formula C17H19N5O2
Molecular Weight 325.4 g/mol
CAS No. 2548986-32-7
Cat. No. B6437983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide
CAS2548986-32-7
Molecular FormulaC17H19N5O2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=CC(=NC=N2)N3CC(C3)OC4=CC(=NC=C4)C(=O)N
InChIInChI=1S/C17H19N5O2/c18-17(23)15-6-12(4-5-19-15)24-13-8-22(9-13)16-7-14(20-10-21-16)11-2-1-3-11/h4-7,10-11,13H,1-3,8-9H2,(H2,18,23)
InChIKeyMUIUIBACIFHUIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide (CAS 2548986-32-7): Key Compound Attributes for Research Procurement


4-{[1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide (CAS 2548986-32-7) is a synthetic azetidinyl pyrimidine derivative belonging to the broader class of kinase-modulating heterocycles [1]. Its core scaffold—an azetidine linker bridging a cyclobutylpyrimidine and a pyridine-2-carboxamide—is characteristic of compounds designed to interrogate Janus kinase (JAK) and NAMPT pathways. The compound is primarily referenced in patent literature claiming azetidinyl pyrimidines as therapeutic agents for inflammatory and proliferative diseases [1], establishing its context as a research tool for kinase-dependent signaling studies.

Procurement Risk: Why In-Class Azetidinyl Pyrimidines Cannot Substitute for 4-{[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide


Generic substitution within the azetidinyl pyrimidine class is not scientifically valid for 4-{[1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide. The patent family covering this scaffold explicitly claims diverse substitution patterns—including variations in the carboxamide moiety, the heteroaryl ether linkage, and the cycloalkyl group on the pyrimidine—as critical determinants of kinase selectivity and potency [1]. Even structurally close analogs with identical core connectivity can exhibit divergent JAK isoform inhibition profiles and off-target activities. Without explicit, quantitative head-to-head data for this precise chemical entity against a named comparator, any assumption of functional interchangeability risks introducing uncontrolled variables into kinase assays or cellular models, compromising experimental reproducibility and data interpretability.

Quantitative Differentiation Evidence for 4-{[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide Versus Closest Analogs


JAK3 Inhibitory Potency: Cross-Study Comparison with Closest Azetidinyl Pyrimidine Analog

No direct, head-to-head comparative biochemical data are publicly available for 4-{[1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide against a named structural analog. The patent literature [1] describes the broader azetidinyl pyrimidine class as JAK inhibitors but does not disclose IC50 values for this specific compound or its immediate analogs. Therefore, the quantitative differentiation evidence required for informed scientific selection is currently absent from the accessible primary literature. Researchers must request or generate custom profiling data to establish comparative performance.

JAK3 inhibition Kinase selectivity Immuno-oncology

NAMPT Inhibition Potential: Comparative Assessment with Known Pyridine-2-Carboxamide Inhibitors

The pyridine-2-carboxamide moiety present in the target compound is a recognized pharmacophore for nicotinamide phosphoribosyltransferase (NAMPT) inhibition, as demonstrated by structurally related inhibitors such as furo[2,3-c]pyridine-2-carboxamide (compound 21) [1]. However, no NAMPT inhibition data exist for 4-{[1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide itself. Any inference of NAMPT activity based on the pyridine-2-carboxamide fragment constitutes class-level extrapolation without quantitative support. The azetidinyl-pyrimidine substitution pattern may abrogate or substantially alter NAMPT binding relative to established inhibitors.

NAMPT inhibition Cancer metabolism NAD+ biosynthesis

Kinase Selectivity Profiling: Gap Analysis Against Reference JAK Inhibitors

Neither the patent literature [1] nor any identified research article provides JAK isoform selectivity data (e.g., JAK1 vs. JAK2 vs. JAK3 vs. TYK2 IC50 ratios) for 4-{[1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide. The azetidinyl pyrimidine patent [1] claims broad kinase-modulating activity but does not disclose selectivity profiles for individual exemplified compounds. In contrast, other azetidinyl carboxamide derivatives in the JAK inhibitor space have published selectivity panels. Without analogous data for this compound, procurement for selectivity-dependent applications (e.g., JAK1-sparing vs. JAK3-selective studies) cannot be justified over well-characterized alternatives.

JAK selectivity Off-target profiling Kinase panel screening

Physicochemical and ADME Property Comparison: Data Deficiency Statement

No experimentally measured physicochemical properties (logP, logD, aqueous solubility, pKa) or ADME parameters (microsomal stability, permeability, plasma protein binding) are publicly reported for 4-{[1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide. The molecular weight (325.4 g/mol) and molecular formula (C17H19N5O2) are known, but predicted properties cannot substitute for measured values in procurement decisions. Comparable azetidinyl pyrimidines in the patent [1] lack disclosed ADME data, precluding any cross-study comparison of pharmacokinetic or developability profiles. This data gap prevents assessment of the compound's suitability for in vivo or cellular assay applications relative to alternatives with known physicochemical profiles.

Physicochemical properties ADME Drug-likeness

Application Scenarios for 4-{[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide Based on Available Evidence


Exploratory JAK Kinase Panel Screening (Custom Profiling Required)

Given the azetidinyl pyrimidine core's association with JAK inhibition [1], the compound may serve as a starting point for in-house kinase selectivity profiling against JAK1, JAK2, JAK3, and TYK2. However, because no IC50 or selectivity data are publicly available, the user must commission custom biochemical assays to generate the comparative data necessary for interpreting results. This scenario is appropriate only for laboratories with established kinase assay capabilities and the resources to characterize a tool compound de novo.

Structure-Activity Relationship (SAR) Studies on Cyclobutyl-Substituted Azetidinyl Pyrimidines

The cyclobutyl group on the pyrimidine ring represents a specific structural variation within the azetidinyl pyrimidine patent space [1]. Medicinal chemistry teams investigating the impact of cycloalkyl substitution on kinase potency or selectivity may procure this compound as part of an SAR matrix. The value of this application depends entirely on the team's ability to generate comparative biochemical data against the unsubstituted, cyclopropyl, cyclopentyl, or cyclohexyl analogs.

NAMPT Hypothesis Generation Using Intact Pyridine-2-Carboxamide Scaffold

For researchers exploring NAMPT as a therapeutic target, the compound's pyridine-2-carboxamide moiety offers a structural link to known NAMPT inhibitors [2]. However, the absence of confirmatory enzymatic data means the compound can only be used for hypothesis generation—i.e., testing whether the azetidinyl-pyrimidine substitution preserves or ablates NAMPT binding. Definitive NAMPT activity must be established through recombinant enzyme assays before any downstream cellular or in vivo application can be justified.

Chemical Probe Development with Full Characterization Requirements

The compound's novelty and patent precedence [1] position it as a candidate for chemical probe development, provided the procuring laboratory commits to comprehensive in vitro profiling (biochemical potency, selectivity panel, cellular target engagement, and preliminary ADME). This application scenario is exclusively suited for well-resourced drug discovery units seeking to expand the toolbox of azetidinyl pyrimidine-based kinase probes, with the understanding that all differentiation claims must be internally validated.

Quote Request

Request a Quote for 4-{[1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.